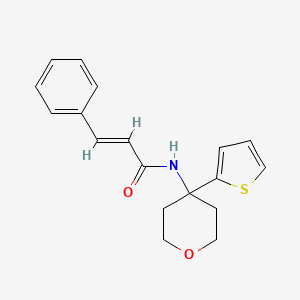

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)cinnamamide

Description

Properties

IUPAC Name |

(E)-3-phenyl-N-(4-thiophen-2-yloxan-4-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2S/c20-17(9-8-15-5-2-1-3-6-15)19-18(10-12-21-13-11-18)16-7-4-14-22-16/h1-9,14H,10-13H2,(H,19,20)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQFXILUUMQYQK-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CS2)NC(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCC1(C2=CC=CS2)NC(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)cinnamamide typically involves the following steps:

Formation of the Tetrahydro-2H-pyran Ring: The tetrahydro-2H-pyran ring can be synthesized through the cyclization of appropriate precursors under acidic conditions.

Introduction of the Thiophene Group: The thiophene group is introduced via a substitution reaction, often using thiophene-2-boronic acid and a palladium-catalyzed cross-coupling reaction.

Formation of the Cinnamamide Backbone: The cinnamamide backbone is formed through an amide coupling reaction, typically using cinnamic acid and an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)cinnamamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)cinnamamide serves as a versatile building block in organic synthesis. Its structure allows for:

- Synthesis of Complex Molecules : It can be utilized as an intermediate in the synthesis of more complex organic compounds.

- Catalytic Reactions : The compound may participate in various catalytic reactions due to its reactive functional groups.

Biology

Research indicates that this compound possesses significant biological activities:

-

Antimicrobial Properties : Studies have shown that similar thiophene-containing compounds exhibit antimicrobial effects against various pathogens, including Escherichia coli and Staphylococcus aureus .

Pathogen Minimum Inhibitory Concentration (MIC) Escherichia coli 256 µg/mL Staphylococcus aureus 128 µg/mL - Cytotoxicity Against Cancer Cells : Preliminary investigations suggest that this compound may selectively inhibit cancer cell proliferation while sparing normal cells .

Medicine

The therapeutic potential of this compound is under exploration for various diseases:

-

Enzyme Inhibition : It may inhibit enzymes involved in key metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism .

Enzyme Role Cytochrome P450 Drug metabolism and detoxification

Industry

In industrial applications, this compound is being investigated for its potential use in the development of new materials:

-

Conductive Materials : Its unique structure may impart specific conductive properties suitable for electronic applications.

Property Application Conductivity Electronic devices Fluorescence Sensors and imaging

Case Studies

- Antimicrobial Activity Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of thiophene derivatives, including this compound. The results indicated significant inhibition against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

- Cytotoxicity Evaluation : Research conducted on cancer cell lines demonstrated that the compound exhibited selective cytotoxicity towards human cancer cells while showing minimal effects on normal cell lines. This selectivity highlights its potential for targeted cancer therapy .

Mechanism of Action

The mechanism of action of N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)cinnamamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several biologically active derivatives, particularly thiophene- and THP-containing molecules. Below is a comparative analysis of key analogues:

Key Findings

Antiproliferative Activity: Compounds 26, 27, 28, and 29 () exhibit IC₅₀ values between 9.39–10.25 μM against MCF7 breast cancer cells, surpassing doxorubicin (IC₅₀ ~30 μM). Their activity is attributed to thiophene-linked enaminone and sulfonamide moieties, which inhibit tyrosine kinase ATP-binding sites .

Role of the THP Ring :

- THP-containing compounds (e.g., N-{3-isopropyl-3-[(4-phenylpiperidin-1-yl)carbonyl]cyclopentyl}tetrahydro-2H-pyran-4-amine ) are often designed for enhanced metabolic stability and bioavailability due to the oxygenated six-membered ring .

Sulfur Heterocycle Synergy :

- Thiophene and thiazole derivatives (e.g., 2-{2-[5-(4-fluorophenyl)-1-(THP-4-ylmethyl)-1H-pyrazol-4-yl]-1,3-thiazol-4-yl}-N-(THP-4-ylmethyl)acetamide ) demonstrate that sulfur atoms improve binding affinity to biological targets, likely via π-π stacking or hydrogen bonding .

Limitations and Contrasts

- Lack of Empirical Data : While the compound of interest shares structural motifs with active analogues, its specific biological efficacy remains uncharacterized in the provided evidence.

- Functional Group Variability : Sulfonamide and pyrimidine groups in analogues (e.g., 28 ) confer stronger inhibitory effects than cinnamamide, which may prioritize aromatic interactions over hydrogen bonding .

Research Implications

- Structural Optimization : Replacing the cinnamamide group with sulfonamide or pyrimidine moieties could enhance the compound’s potency, as seen in derivatives .

- Targeted Synthesis : Incorporating dual THP rings (as in ) may improve solubility and blood-brain barrier penetration for CNS-targeted therapies .

Biological Activity

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)cinnamamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C21H21NO2S

- Molecular Weight : 351.5 g/mol

- CAS Number : 2034507-68-9

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:

- Inhibition of Enzymes : Similar compounds have shown potential in inhibiting enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes .

- Antimicrobial Activity : Compounds with a cinnamamide structure have been reported to exhibit antimicrobial properties against various pathogens, including Mycobacterium tuberculosis . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

- Antioxidant Properties : The presence of thiophene rings in the structure may contribute to antioxidant activity by scavenging free radicals, thus protecting cells from oxidative stress .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial effects of similar cinnamamide derivatives. For instance, a series of N-(3-aryl-1,2,4-triazol-5-yl)cinnamamide derivatives were tested against Mycobacterium tuberculosis, showing minimum inhibitory concentrations (MICs) ranging from 5 to 95 µM . This suggests that this compound could possess comparable antimycobacterial activity.

Cytotoxicity Studies

In vitro studies have demonstrated that compounds with similar structures induce cytotoxicity in cancer cell lines by activating apoptotic pathways. For example, chalcone derivatives showed dose-dependent inhibition of cell viability and activation of caspases in A549 lung cancer cells . This indicates that this compound might also affect cancer cell proliferation through similar mechanisms.

Case Studies and Research Findings

- Study on Antimycobacterial Activity :

- Cytotoxicity in Cancer Cells :

Summary Table of Biological Activities

Q & A

Q. What electrochemical applications are feasible given its heterocyclic architecture?

- Electrochromic Devices :

- The thiophene-tetrahydropyran scaffold exhibits redox activity.

- Example : Copolymers with EDOT show reversible color changes (λmax shift: 450nm → 600nm) in electrochromic films .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.